molecular formula C14H23ClN4O4S B15145045 Ticagrelor impurity 2-d7

Ticagrelor impurity 2-d7

Cat. No.: B15145045
M. Wt: 385.9 g/mol
InChI Key: FWGBZSJJCDADJP-NWVONJBHSA-N
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Description

Ticagrelor impurity 2-d7 is a deuterated form of an impurity found in ticagrelor, a medication used to reduce the risk of cardiovascular events such as heart attacks and strokes. Deuterated compounds are those in which hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can be useful in various scientific studies, including pharmacokinetic and metabolic research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ticagrelor impurity 2-d7 involves multiple steps, including the introduction of deuterium atoms into the molecular structure. The synthetic route typically starts with the preparation of intermediate compounds, followed by the incorporation of deuterium through specific reactions. For example, one method involves the use of deuterated reagents in the presence of catalysts to achieve the desired deuteration.

Industrial Production Methods

Industrial production of this compound follows a similar multi-step synthetic route but is optimized for large-scale production. This involves the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product. The process is designed to be scalable and cost-effective, making it suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions

Ticagrelor impurity 2-d7 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reaction conditions often involve acidic or basic environments and controlled temperatures.

    Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Reaction conditions typically involve inert atmospheres and low temperatures.

    Substitution: Common reagents include halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols). Reaction conditions vary depending on the specific substitution reaction but often involve solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated or ketone derivatives, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated, alkylated, or functionalized derivatives.

Scientific Research Applications

Ticagrelor impurity 2-d7 has several scientific research applications, including:

    Pharmacokinetic Studies: The deuterated form allows for the tracking of the compound’s metabolic pathways and the determination of its pharmacokinetic properties.

    Metabolic Research: The incorporation of deuterium can help elucidate the metabolic fate of the compound and identify potential metabolites.

    Analytical Chemistry: The compound can be used as an internal standard in mass spectrometry and other analytical techniques to improve the accuracy and precision of measurements.

    Drug Development: The study of impurities like this compound can provide insights into the stability, safety, and efficacy of the parent drug, aiding in the development of improved formulations.

Mechanism of Action

The mechanism of action of ticagrelor impurity 2-d7 is not well-documented, as it is primarily studied as an impurity rather than an active pharmaceutical ingredient. its presence and behavior in the body can influence the pharmacokinetics and pharmacodynamics of ticagrelor. The deuterium atoms in this compound may affect its interaction with enzymes and receptors, potentially altering its metabolic stability and activity.

Comparison with Similar Compounds

Similar Compounds

    Ticagrelor: The parent compound, used as an antiplatelet medication.

    Clopidogrel: Another antiplatelet drug that inhibits the P2Y12 receptor but requires metabolic activation.

    Prasugrel: A thienopyridine antiplatelet agent that also targets the P2Y12 receptor but has a different metabolic profile.

Uniqueness

Ticagrelor impurity 2-d7 is unique due to its deuterated nature, which provides distinct advantages in scientific research. The presence of deuterium can enhance the compound’s stability and alter its metabolic pathways, making it a valuable tool for studying the pharmacokinetics and metabolism of ticagrelor and related compounds.

Properties

Molecular Formula

C14H23ClN4O4S

Molecular Weight

385.9 g/mol

IUPAC Name

(1S,2S,3R,5S)-3-[[5-amino-6-chloro-2-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)pyrimidin-4-yl]amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

InChI

InChI=1S/C14H23ClN4O4S/c1-2-5-24-14-18-12(15)9(16)13(19-14)17-7-6-8(23-4-3-20)11(22)10(7)21/h7-8,10-11,20-22H,2-6,16H2,1H3,(H,17,18,19)/t7-,8+,10+,11-/m1/s1/i1D3,2D2,5D2

InChI Key

FWGBZSJJCDADJP-NWVONJBHSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C(C(=N1)Cl)N)N[C@@H]2C[C@@H]([C@H]([C@H]2O)O)OCCO

Canonical SMILES

CCCSC1=NC(=C(C(=N1)Cl)N)NC2CC(C(C2O)O)OCCO

Origin of Product

United States

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